1,2,3,4-Tetrahydrogen-staurosporine
Overview
Description
1,2,3,4-Tetrahydrogen-staurosporine is a chemical compound with the formula C₂₈H₃₀N₄O₃ . It is a type of chemical entity and a subclass of a chemical compound . It has been associated with various biological activities, including the inhibition of protein kinase C .
Synthesis Analysis
The production of staurosporine, which includes 1,2,3,4-Tetrahydrogen-staurosporine, has been achieved through heterologous expression and process optimization . The biosynthetic gene cluster of staurosporine was captured and introduced into three heterologous hosts. The highest yield was achieved in Streptomyces albus J1074 . The yield of staurosporine was further improved by integrating two additional staurosporine biosynthetic gene clusters into the chromosome of the strain and optimizing the fermentation process .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydrogen-staurosporine contains a total of 70 bonds, including 42 non-H bonds, 21 multiple bonds, 2 rotatable bonds, 2 double bonds, and 19 aromatic bonds . It also includes 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 6 nine-membered rings, 2 ten-membered rings, 1 eleven-membered ring, and 7 twelve-membered rings .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydrogen-staurosporine has a molecular formula of C₂₈H₃₀N₄O₃ and a mass of 470.232±0 dalton . Its canonical SMILES is CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC .Scientific Research Applications
Application in Biotechnology and Microbiology
1,2,3,4-Tetrahydrogen-staurosporine, also known as staurosporine, is a well-known member of the indolocarbazole alkaloid family . It’s used as an important lead compound for the synthesis of antitumor drugs .
Method of Application
The production of staurosporine involves the integration of multi-copy biosynthetic gene cluster (BGC) in a well-characterized heterologous host and optimization of the fermentation process . The 22.5 kb staurosporine BGC was captured by CRISPR/Cas9-mediated TAR (transformation-associated recombination) from the native producer and then introduced into three heterologous hosts Streptomyces avermitilis (ATCC 31267), Streptomyces lividans TK24 and Streptomyces albus J1074 to evaluate the staurosporine production capacity .
Results or Outcomes
The highest yield was achieved in S. albus J1074 (750 mg/L), which was used for further production improvement . By integrating two additional staurosporine BGCs into the chromosome of strain S-STA via two different attB sites (vwb and TG1), the production of staurosporine doubled . Finally, optimization of the fermentation process by controlling the pH and glucose feeding improved the yield of staurosporine to 4568 mg/L, which was approximately 30-fold higher than that of the native producer . This is the highest yield ever reported, paving the way for the industrial production of staurosporine .
Application in Antitumor Therapy
1,2,3,4-Tetrahydrogen-staurosporine is considered as the “key” compound of the whole group of indolo [2,3- a ]pyrrolo [3,4- c ]carbazoles . The analogs of staurosporine are characterized by the presence of two bonds connecting the carbohydrate fragment with indole fragments, as well as the presence of an amide group .
Method of Application
The main approaches used to obtain synthetic indolo [2,3- a ]carbazoles are described, and examples of compounds from this group that are most promising because of their high antitumor activity are given .
Results or Outcomes
The molecular mechanisms of their antitumor action as the most significant in the context of clinical use are separately considered . Particular attention is paid to indolo [2,3- a ]- carbazoles that have reached clinical trials or are already in use for the treatment of malignant neoplasms .
Application in Protein Kinase Research
1,2,3,4-Tetrahydrogen-staurosporine is used in the research of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction.
Method of Application
In protein kinase research, 1,2,3,4-Tetrahydrogen-staurosporine is used as a ligand to bind to the protein kinase . The binding of the ligand can affect the activity of the protein kinase, allowing researchers to study the role of these enzymes in various cellular processes .
Results or Outcomes
The use of 1,2,3,4-Tetrahydrogen-staurosporine in protein kinase research has contributed to our understanding of the role of protein kinases in various diseases, including cancer . By studying how this compound interacts with protein kinases, researchers can develop new therapeutic strategies for treating these diseases .
properties
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h5,7,9,11,17,20,26,29H,4,6,8,10,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWKTROWIIMNN-FYTWVXJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402482 | |
Record name | AFN941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydrogen-staurosporine | |
CAS RN |
220038-19-7 | |
Record name | AFN941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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